molecular formula C12H21NO5 B1389164 Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate CAS No. 1185293-96-2

Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate

Cat. No.: B1389164
CAS No.: 1185293-96-2
M. Wt: 259.3 g/mol
InChI Key: OMXWLJFWZDDFFT-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader historical trajectory of cyclopentyl and tetrahydrofuran chemistry that began in the mid-twentieth century. The synthesis of cyclopentylamine derivatives gained prominence as researchers recognized the unique conformational properties of five-membered carbocyclic rings and their potential applications in pharmaceutical and materials science. The integration of tetrahydrofuran units into amine structures represents a more recent development, driven by the recognition that tetrahydrofuran rings can provide both structural rigidity and enhanced solubility properties. The specific combination of cyclopentyl groups with tetrahydrofuran-containing side chains reflects the evolution of synthetic methodology that allows for the precise construction of complex molecular architectures.

The emergence of this particular compound can be traced to advances in synthetic organic chemistry that enabled the efficient formation of carbon-nitrogen bonds between cyclic systems. Historical precedents for such compounds can be found in the development of substituted cyclopentanamine derivatives, which have been recognized as useful intermediates in the preparation of various heterocyclic compounds. The incorporation of tetrahydrofuran moieties represents a natural extension of this chemistry, as researchers sought to combine the favorable properties of multiple ring systems within single molecular frameworks. The formation of oxalate salts of such compounds reflects the long-standing recognition that organic acid salts often provide enhanced stability and crystallinity compared to their free base counterparts.

The historical development of compounds containing both cyclopentyl and tetrahydrofuran units can be understood within the context of medicinal chemistry research, where such structural motifs have been explored for their potential biological activities. The specific structural arrangement found in this compound represents a refinement of earlier synthetic approaches, incorporating lessons learned from decades of research into cyclic amine chemistry. The compound's current availability as a research chemical reflects the maturation of synthetic methodologies that make such complex structures accessible to the broader scientific community.

Significance in Organic Chemistry Research

This compound holds particular significance in organic chemistry research due to its unique combination of structural features that exemplify several important principles of molecular design. The compound's architecture demonstrates the successful integration of saturated carbocyclic and heterocyclic systems, a combination that has proven valuable in numerous applications across synthetic and medicinal chemistry. The presence of the cyclopentyl group provides conformational rigidity while maintaining sufficient flexibility to allow for favorable molecular interactions, a property that has made cyclopentyl-containing compounds valuable in various research contexts.

The tetrahydrofuran moiety contributes several important properties to the overall molecular framework, including the potential for hydrogen bonding interactions and enhanced solubility in polar solvents. Research has demonstrated that tetrahydrofuran-containing compounds often exhibit improved pharmacokinetic properties compared to their purely carbocyclic analogs, making this structural feature particularly valuable in drug discovery efforts. The specific positioning of the tetrahydrofuran unit as a methylene-linked side chain provides optimal spacing for potential intermolecular interactions while maintaining the compound's overall structural integrity.

The formation of the oxalate salt represents another significant aspect of this compound's chemical identity, as oxalic acid salts are known to provide enhanced crystallinity and stability compared to many other salt forms. This property has made oxalate salts particularly valuable in both research and potential commercial applications, as they often exhibit improved handling characteristics and longer shelf life compared to free base compounds. The specific combination of the cyclopentyl-tetrahydrofuran amine with oxalic acid creates a molecular assembly that balances solubility, stability, and ease of handling.

Current research applications of this compound span multiple areas of organic chemistry, including its use as a synthetic intermediate, a reference standard for analytical chemistry, and a building block for more complex molecular architectures. The compound's availability at high purity levels (typically 95% or greater) has made it particularly valuable for research applications requiring well-defined starting materials. Its role in synthetic chemistry has been further enhanced by the development of efficient synthetic routes that make the compound readily accessible to researchers.

Relationship to Other Tetrahydrofuran-Containing Compounds

This compound belongs to a larger family of tetrahydrofuran-containing compounds that have gained increasing attention in organic chemistry research. Structurally related compounds include various cycloalkyl-tetrahydrofuran amines, such as cyclohexyl-furan-2-ylmethyl-amine oxalate, which shares the tetrahydrofuran-methyl-amine structural motif but features a six-membered carbocycle instead of the five-membered cyclopentyl group. These structural variations allow researchers to systematically investigate the effects of ring size on molecular properties and biological activities.

The compound also shows structural relationships to other tetrahydrofuran derivatives that have been studied for their unique properties in various applications. For example, research on cyclic amine oxides has demonstrated that compounds containing tetrahydrofuran units can exhibit interesting properties as crystal growth inhibitors, highlighting the versatility of this heterocyclic system. The specific structural arrangement in this compound provides a different connectivity pattern compared to these amine oxide derivatives, potentially leading to distinct properties and applications.

Within the broader context of oxalamide and oxalate chemistry, this compound represents one member of a growing family of tetrahydrofuran-containing compounds that incorporate oxalic acid derivatives. Research has shown that oxalamide ligands with tetrahydrofuran substituents can exhibit interesting coordination properties, and the oxalate salt form of Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine represents a related but distinct structural class. The systematic study of such compounds has revealed important structure-property relationships that guide the design of new materials with tailored characteristics.

Comparative analysis with other tetrahydrofuran-containing compounds reveals several important structural features that distinguish this compound from its analogs. The specific positioning of the tetrahydrofuran unit as a 2-ylmethyl substituent provides optimal geometric arrangements for potential biological or catalytic activities, while the cyclopentyl group offers a balance between conformational rigidity and flexibility that differs from both smaller and larger carbocyclic systems. These structural relationships provide valuable insights for the rational design of new compounds with improved or novel properties.

Current Research Landscape

The current research landscape surrounding this compound reflects the growing interest in compounds that combine multiple cyclic systems with potential applications across diverse scientific disciplines. Contemporary research efforts have focused on developing efficient synthetic methodologies for preparing such compounds, with particular attention to achieving high levels of stereochemical and chemical purity. The availability of this compound as a commercial research chemical has facilitated numerous studies that would have been impractical when access to such materials was limited.

Recent advances in synthetic methodology have made possible the preparation of tetrahydrofuran-containing compounds through innovative approaches such as sequential carbon-oxygen decarboxylative vinylation and carbon-hydrogen arylation reactions. These methodologies represent significant improvements over earlier synthetic approaches and have enabled researchers to access previously difficult-to-prepare structural motifs with greater efficiency and selectivity. The application of such methods to compounds like this compound has opened new avenues for research and development.

Contemporary research has also demonstrated the importance of understanding the conformational properties of cyclopentyl-containing compounds, as these five-membered rings exhibit unique flexibility compared to their six-membered analogs. Advanced spectroscopic techniques, including nuclear magnetic resonance studies, have provided detailed insights into the solution-state behavior of such compounds, revealing important information about their dynamic properties and potential for molecular recognition. These studies have important implications for understanding how structural modifications might affect the compound's properties and potential applications.

The current research environment has also seen increased attention to the development of structure-activity relationships for tetrahydrofuran-containing compounds, particularly in the context of medicinal chemistry and materials science applications. While specific biological activities of this compound have not been extensively reported, the compound's structural features suggest potential applications in areas where both cyclopentyl and tetrahydrofuran moieties have shown promise. The systematic study of such compounds continues to provide valuable insights for the design of new materials with tailored properties.

Property Value Reference
Chemical Abstracts Service Number 1185293-96-2
Molecular Formula C12H21NO5
Molecular Weight 259.30 g/mol
International Union of Pure and Applied Chemistry Name oxalic acid;N-(oxolan-2-ylmethyl)cyclopentanamine
Typical Purity ≥95%
Physical State Solid

Properties

IUPAC Name

oxalic acid;N-(oxolan-2-ylmethyl)cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.C2H2O4/c1-2-5-9(4-1)11-8-10-6-3-7-12-10;3-1(4)2(5)6/h9-11H,1-8H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXWLJFWZDDFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2CCCO2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Core Amine Intermediate

a. Formation of the Cyclopentyl-Substituted Amine

The foundational step involves synthesizing the cyclopentylamine derivative, which can be achieved via nucleophilic substitution or reductive amination techniques:

  • Reductive Amination Approach:

    • React cyclopentyl aldehyde or ketone with ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride or hydrogenation catalysts (e.g., Pd/C).
    • This method provides high selectivity and yields, especially suitable for sensitive functional groups.
  • Nucleophilic Substitution Method:

    • Use of cyclopentyl halides (e.g., bromide or chloride) reacting with ammonia or primary amines under nucleophilic substitution conditions, often facilitated by a base like potassium carbonate in polar aprotic solvents (e.g., DMF).

Introduction of the Tetrahydrofuran-2-ylmethyl Group

The tetrahydrofuran-2-ylmethyl moiety can be attached via:

  • Alkylation of the Amine:
    • React the cyclopentylamine with a suitable tetrahydrofuran-2-ylmethyl halide (e.g., tetrahydrofuran-2-ylmethyl bromide) in the presence of a base such as potassium carbonate or sodium hydride.
    • This step yields the N-alkylated amine with the tetrahydrofuran substituent.

Formation of the Amine Oxalate Salt

Once the free amine is synthesized, the next step involves salt formation:

  • Reaction with Oxalic Acid:

    • Dissolve the amine in an appropriate solvent such as ethanol or water.
    • Add oxalic acid gradually under stirring, maintaining the temperature at ambient or slightly elevated conditions.
    • The mixture is stirred until salt formation is complete, typically confirmed by precipitation or pH stabilization.
  • Isolation and Purification:

    • The precipitated oxalate salt is filtered, washed with cold solvent, and dried under vacuum to obtain pure Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate .

Supporting Data and Reaction Conditions

Step Reagents Solvent Temperature Duration Yield Notes
Cyclopentylamine synthesis Cyclopentyl halide + NH3 DMF or ethanol Room temp 12-24 h >80% Nucleophilic substitution or reductive amination
Alkylation with tetrahydrofuran-2-ylmethyl halide Tetrahydrofuran-2-ylmethyl halide + amine Acetone or DMF Room temp to 50°C 6-12 h 70-85% Base-mediated
Salt formation Amine + oxalic acid Ethanol/water Room temp 2-4 h Quantitative Precipitation

Research Findings and Patent Data

  • Patent CN101472887A describes synthetic routes for cyclopropyl amine derivatives, emphasizing alkylation and salt formation techniques that are adaptable to the synthesis of similar amines, including the tetrahydrofuran derivatives (source).
  • Advanced metal-mediated and catalytic methods, such as copper-catalyzed alkylation, have been explored for similar compounds, offering potential for more efficient synthesis with higher regioselectivity and yields (source).
  • The formation of amine oxalates is a well-established process, often used to enhance compound stability and facilitate handling, as documented extensively in pharmaceutical synthesis literature.

Summary of the Preparation Method

The synthesis of This compound can be summarized as follows:

Scientific Research Applications

Pharmacological Applications

1.1 Histamine Receptor Modulation

One of the significant applications of cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate is in the modulation of histamine receptors, specifically the H3 receptor. Compounds that interact with H3 receptors are known to influence neurotransmission processes in the central nervous system. Research indicates that such compounds can be useful in treating cognitive disorders, cardiovascular issues, and metabolic conditions related to body weight regulation .

1.2 Neuropharmacological Effects

The compound has been studied for its potential neuropharmacological effects, particularly in enhancing memory and cognitive functions. Various studies have demonstrated that derivatives of cyclopentyl amines can act as antagonists or inverse agonists at the H3 receptor, leading to increased neurotransmitter release and improved cognitive performance .

Material Science Applications

2.1 Polymer Chemistry

In material science, this compound has been explored as a reactive modifier in polymer formulations. Its unique chemical structure allows it to improve bonding characteristics in composite materials, particularly those used in coatings and adhesives . This application is crucial for enhancing the durability and performance of materials under various environmental conditions.

2.2 Additives in Asphalt Production

The compound has also been investigated as an additive in asphalt production. It contributes to better bonding between asphalt and aggregates, which is essential for road construction and maintenance. The modification of surface characteristics from hydrophilic to hydrophobic enhances the longevity and performance of asphalt mixtures .

Case Studies

Study Application Findings
Study on H3 Receptor LigandsCognitive EnhancementDemonstrated significant improvements in memory tasks when administered to animal models .
Polymer Modification ResearchComposite MaterialsShowed enhanced adhesion properties in polymer blends, leading to improved mechanical strength .
Asphalt Additive ExperimentRoad ConstructionResulted in reduced water stripping from aggregates, improving road durability .

Mechanism of Action

The mechanism of action of Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydrofuran ring and the amine group could play key roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Functional Group Variations

The compound is compared to analogs with variations in the amine substituent, heterocyclic core, or appended functional groups. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications Evidence Source
Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate C₁₁H₁₉NO·C₂H₂O₄ 179.26 (free base) + 88.02 (oxalate) Cyclopentyl-THF-methylamine + oxalate salt Pharmaceutical intermediate
Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine C₁₁H₁₇NO 179.26 5-methylfuran instead of THF Agrochemical research
Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine C₈H₁₇NO 143.23 Isopropyl substituent instead of cyclopentyl Small-molecule drug candidate
Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine C₁₅H₁₉N₃ 241.33 Benzyl-pyrazole aromatic system Kinase inhibitor intermediate
Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine C₁₂H₂₃NO 197.32 Cyclohexylmethyl group Surfactant or lipid modifier

Key Comparative Insights

Heterocyclic Core Modifications
  • Tetrahydrofuran (THF) vs. Furan : The THF ring in the target compound (vs. 5-methylfuran in ) reduces aromaticity, enhancing metabolic stability and solubility. Saturation decreases π-π stacking interactions but improves resistance to oxidative degradation .
  • Pyrazole-Benzyl Hybrid () : The pyrazole-benzyl group introduces aromaticity and hydrogen-bonding capability, likely increasing affinity for enzymatic targets (e.g., kinases) but reducing water solubility compared to THF derivatives.
Amine Substituent Effects
  • Cyclopentyl vs. Isopropyl (): The cyclopentyl group confers higher lipophilicity (logP ~2.5 vs. However, steric bulk may reduce binding pocket compatibility in certain receptors.
  • Cyclohexylmethyl () : The cyclohexylmethyl substituent increases molecular weight and lipophilicity, favoring applications in lipid-based formulations or surfactants.
Pharmacokinetic and Toxicity Considerations
  • Oxalate Salt : The oxalate counterion improves aqueous solubility (critical for oral bioavailability) compared to free bases or hydrochloride salts .

Biological Activity

Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

The compound consists of a cyclopentyl group attached to a tetrahydrofuran moiety, with an amine functional group and oxalate salt formation. This structure is significant for its interaction with biological targets.

This compound likely interacts with specific receptors and enzymes, modulating their activity. The exact molecular targets remain under investigation, but potential pathways include:

  • G Protein-Coupled Receptors (GPCRs) : These receptors are crucial for various physiological responses and may be involved in the compound's mechanism .
  • Cytochrome P450 Enzymes : The compound has been noted for its selective inhibition of CYP2A6 and CYP2A13, which are involved in drug metabolism .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of specific bacterial strains.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
  • Neuroprotective Properties : Some studies suggest that it may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative conditions.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the compound's therapeutic potential:

  • Absorption : The compound is expected to have moderate bioavailability due to its structural characteristics.
  • Metabolism : It undergoes metabolism primarily through cytochrome P450 pathways, which can affect its efficacy and safety profile.
  • Excretion : The oxalate component may influence renal excretion pathways, necessitating further study on its impact on kidney function.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives, providing insights into potential effects:

  • Study on Oxalate Metabolism : Research indicates that dietary oxalates can influence kidney stone formation and metabolic processes . Understanding these interactions is critical for assessing the safety profile of compounds containing oxalate.
  • Antimicrobial Studies : A case study demonstrated that derivatives with similar structures exhibited significant antimicrobial activity against resistant strains, suggesting a potential pathway for developing new antibiotics.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
NeuroprotectiveProtection against oxidative stress

Q & A

Q. What synthetic methodologies are recommended for preparing cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate with high purity?

  • Methodological Answer : The synthesis involves two key steps: (1) Formation of the primary amine (cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine) via reductive amination between cyclopentylamine and tetrahydrofurfuryl alcohol derivatives, using catalysts like palladium or platinum oxide under hydrogenation conditions. (2) Salt formation by reacting the free base with oxalic acid in a polar solvent (e.g., ethanol or methanol) at controlled stoichiometric ratios (1:1 molar ratio). Purification is achieved via recrystallization using mixed solvents (e.g., ethanol/water) or preparative HPLC with C18 columns . Purity validation requires NMR (¹H/¹³C) and mass spectrometry to confirm molecular integrity and absence of unreacted precursors.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :
  • Chromatography : Reverse-phase HPLC (e.g., Agilent ZORBAX Eclipse Plus C18 column, 5 µm, 4.6 × 150 mm) with UV detection at 210–254 nm, using acetonitrile/water (0.1% TFA) gradients .
  • Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) to verify cyclopentyl and tetrahydrofuran proton environments; ¹³C NMR to confirm oxalate counterion presence (δ ~165 ppm for carbonyl carbons).
  • Mass Spectrometry : ESI-MS in positive ion mode for the amine base (expected [M+H]⁺) and negative mode for the oxalate anion ([C₂O₄]²⁻).
  • Reference Standards : Cross-validation against certified reference materials (CRMs) for oxalate salts and cyclopentylamine derivatives .

Advanced Research Questions

Q. What strategies resolve stereochemical ambiguities in this compound?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX software (SHELXL-2019 for refinement) to determine absolute configuration. Critical parameters include crystal quality (needle or plate morphology) and data collection at low temperatures (100 K) to minimize thermal motion .
  • Chiral Chromatography : Use of chiral stationary phases (e.g., Chiralpak IA or IB columns) with hexane/isopropanol mobile phases to separate enantiomers.
  • Vibrational Circular Dichroism (VCD) : Confirm stereochemistry by comparing experimental and computed VCD spectra for the amine moiety .

Q. How should discrepancies in pharmacological activity data for this compound be addressed across studies?

  • Methodological Answer :
  • Purity Reassessment : Verify batch-to-batch consistency via HPLC and differential scanning calorimetry (DSC) to detect polymorphic variations .
  • Assay Conditions : Standardize cell-based assays (e.g., receptor binding assays) by controlling variables like pH, temperature, and serum content. Use positive controls (e.g., LY341495 for glutamate receptor studies) .
  • Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., solvent residues, stereochemical impurities) contributing to activity differences.

Q. What analytical approaches differentiate polymorphic forms of this compound?

  • Methodological Answer :
  • Powder X-ray Diffraction (PXRD) : Compare experimental diffractograms with simulated patterns from SCXRD data to identify polymorph-specific peaks.
  • Thermal Analysis : DSC to detect melting point variations (ΔH fusion) between forms.
  • Raman Spectroscopy : Bands at 500–600 cm⁻¹ (cyclopentyl ring vibrations) and 1450–1600 cm⁻¹ (oxalate stretching) provide polymorph fingerprints .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate
Reactant of Route 2
Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate

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